(1-cyclobutyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
(1-cyclobutyl-1H-pyrazol-3-yl)methanamine is an organic compound that features a pyrazole ring substituted with a cyclobutyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of cyclobutanone with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(1-cyclobutyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1-cyclobutyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-cyclobutyl-1H-pyrazol-5-yl)methanamine: Similar structure but different substitution pattern on the pyrazole ring.
cyclobutyl(1-methyl-1H-pyrazol-4-yl)methanamine: Features a methyl group instead of a hydrogen on the pyrazole ring.
Uniqueness
(1-cyclobutyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1-cyclobutylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3/c9-6-7-4-5-11(10-7)8-2-1-3-8/h4-5,8H,1-3,6,9H2 |
InChI Key |
VGNVVBCVXNYRMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC(=N2)CN |
Origin of Product |
United States |
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